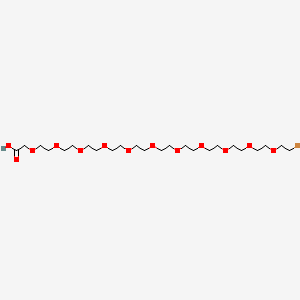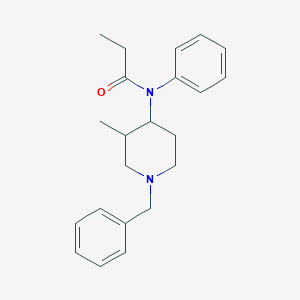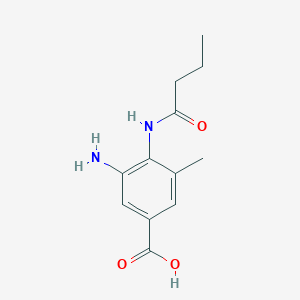
Br-PEG11-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, making it useful for bioconjugation and drug delivery applications.
- The hydrophilic PEG spacer enhances solubility in aqueous media.
- The bromide (Br) serves as a good leaving group for nucleophilic substitution reactions.
Br-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker containing a bromide group and a terminal carboxylic acid.
Preparation Methods
Synthetic Routes: Br-PEG11-CH2COOH can be synthesized by introducing a bromide group and a carboxylic acid to a PEG backbone.
Reaction Conditions: The terminal carboxylic acid can react with primary amines using activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the amide bond.
Chemical Reactions Analysis
Reactions: Br-PEG11-CH2COOH can undergo nucleophilic substitution reactions due to the bromide group.
Common Reagents and Conditions: Activators (EDC, HATU) are used for amide bond formation.
Major Products: The product is typically an amide-linked conjugate with the primary amine substrate.
Scientific Research Applications
Bioconjugation: Br-PEG11-CH2COOH is employed to modify proteins, peptides, and other biomolecules for targeted drug delivery.
Polymer-Drug Conjugates: It enhances drug solubility and stability.
Imaging Agents: Used in molecular imaging and diagnostics.
Mechanism of Action
Molecular Targets: Depends on the specific bioconjugate formed.
Pathways: The PEG spacer improves circulation time, reduces immunogenicity, and facilitates tissue penetration.
Comparison with Similar Compounds
Uniqueness: Br-PEG11-CH2COOH’s combination of bromide and carboxylic acid functionalities distinguishes it.
Similar Compounds: Other PEG derivatives with different functional groups (e.g., amino, thiol, or aldehyde) for diverse applications.
Properties
Molecular Formula |
C24H47BrO13 |
|---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47BrO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23H2,(H,26,27) |
InChI Key |
CONMQYJIZZDAOB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)

![N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)


![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)



![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)

